molecular formula C15H17NO2 B1356009 2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester CAS No. 948291-02-9

2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

Cat. No. B1356009
M. Wt: 243.3 g/mol
InChI Key: LRPXAGBVZQSZPL-UHFFFAOYSA-N
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Description

“2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. This particular compound has three methyl groups attached to the quinoline ring, a carboxylic acid group at the 3-position, and an ethyl ester group .


Molecular Structure Analysis

The molecular formula of “2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester” is C15H17NO2 . It has a quinoline core structure with three methyl groups, a carboxylic acid group, and an ethyl ester group attached.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Luotonin A Derivatives : A study by Atia et al. (2017) explored the selective reactions of Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with trimethylaluminium-activated aminobenzoic acid ethyl esters. This process is significant in synthesizing new Luotonin A derivatives, an area of interest in medicinal chemistry (Atia et al., 2017).

  • Synthesis of Fluorinated Quinolinecarboxylic Acids : Research by Nosova et al. (2002) involves the synthesis of ethyl esters of fluorinated quinolinecarboxylic acids. These compounds have potential applications in pharmaceutical research and development (Nosova et al., 2002).

Chemical Properties and Reactions

  • Antimicrobial and Antiinflammatory Activity Studies : Ukrainets et al. (1995) investigated the antimicrobial and antiinflammatory activities of ethyl esters of chloro-substituted quinoline-3-carboxylic acids. This research contributes to understanding the therapeutic potential of these compounds (Ukrainets et al., 1995).

  • Evaluation of Antiallergy Activity : A study by Althuis et al. (1979) described the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, indicating its potential as a potent oral antiallergy agent (Althuis et al., 1979).

Applications in Organic Synthesis

  • Synthesis of Novel Quinolones : Lingaiah et al. (2012) synthesized novel optically pure α-amino acid functionalised quinolones. Such research is crucial for developing new synthetic routes and compounds in organic chemistry (Lingaiah et al., 2012).

  • Preparation of Quinoline Derivatives : Jentsch et al. (2018) developed a method for synthesizing ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives. This research expands the toolkit available for synthesizing complex quinoline structures (Jentsch et al., 2018).

properties

IUPAC Name

ethyl 2,5,7-trimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-10(3)6-9(2)7-14(12)16-11(13)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPXAGBVZQSZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588929
Record name Ethyl 2,5,7-trimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,7-Trimethylquinoline-3-carboxylic acid ethyl ester

CAS RN

948291-02-9
Record name Ethyl 2,5,7-trimethyl-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948291-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,5,7-trimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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